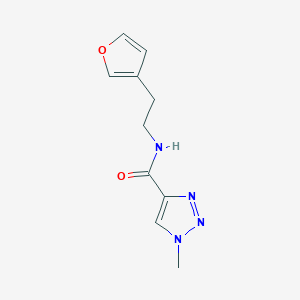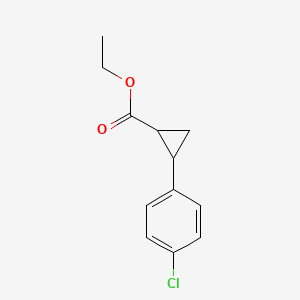![molecular formula C16H17N3OS B2803748 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5,6,7,8-tetrahydrocinnoline CAS No. 2415533-34-3](/img/structure/B2803748.png)
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5,6,7,8-tetrahydrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thieno[3,2-c]pyridine ring fused with a tetrahydrocinnoline moiety, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5,6,7,8-tetrahydrocinnoline typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often include the use of a base such as triethylamine and atmospheric oxygen to facilitate the aromatization of the dihydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar ring structure and exhibit a wide range of biological activities.
Thieno[3,2-c]pyridine derivatives: These compounds have similar chemical properties and are used in various research applications.
Uniqueness
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5,6,7,8-tetrahydrocinnoline is unique due to its fused ring structure, which imparts specific chemical and biological properties
Propriétés
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(19-7-5-15-12(10-19)6-8-21-15)14-9-11-3-1-2-4-13(11)17-18-14/h6,8-9H,1-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTWHTWYTHDKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)N3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide](/img/structure/B2803680.png)
![N-(1-cyanocyclopentyl)-3-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2803681.png)
![2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2803684.png)

![N-(4-methoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2803687.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide](/img/structure/B2803688.png)
